molecular formula C21H32N2O3 B5214860 ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

Cat. No. B5214860
M. Wt: 360.5 g/mol
InChI Key: KRAGVRAMYSMIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxoamides group and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate involves the inhibition of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, some limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research involving ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate. These include further studies on its potential use in drug design and development, as well as its effects on cognitive function and memory. Additionally, researchers may investigate its potential use in the treatment of neurodegenerative diseases and its potential side effects and toxicity in humans. Overall, this compound has shown promising results in scientific research and may have a wide range of potential applications in the future.

Synthesis Methods

The synthesis of ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate involves the reaction between cyclohexanone, ethyl acetoacetate, and 4-diethylaminobenzaldehyde. The reaction is catalyzed by piperidine and yields the desired product. This method is relatively straightforward and has been optimized for higher yields.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis, which involves the creation of new compounds using chemical reactions. Additionally, this compound has been studied for its potential use in drug design and development, as it has shown promising results in inhibiting certain enzymes and proteins.

properties

IUPAC Name

ethyl 2-cyclohexyl-3-[4-(diethylamino)anilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-4-23(5-2)18-14-12-17(13-15-18)22-20(24)19(21(25)26-6-3)16-10-8-7-9-11-16/h12-16,19H,4-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAGVRAMYSMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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